![molecular formula C13H12ClN3O3 B5529520 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide](/img/structure/B5529520.png)
4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide
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Overview
Description
4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide is a chemical compound with diverse applications in pharmaceuticals and organic synthesis. It serves as a fundamental building block for the development of various drugs and molecules with medicinal properties.
Synthesis Analysis
The synthesis of compounds similar to 4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide typically involves complex organic reactions. For instance, N-hydroxyamide-containing heterocycles, which are structurally related, are synthesized using specific reagents like benzyl chloroformate and pyridine (Katoh, Kondoh, & Ohkanda, 1996). Additionally, ultrasound-assisted synthesis methods have been employed for creating structurally similar compounds, enhancing yields and reducing reaction times (Nimbalkar et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, has been determined through X-ray diffraction, revealing intricate details of molecular geometry (Ji, 2006). These studies are crucial for understanding the compound's reactivity and interaction with biological systems.
Chemical Reactions and Properties
The chemical reactions of such compounds often involve the formation of amide bonds and the utilization of pyrimidine characteristics. Advances in synthesizing marine-sourced natural products using similar pyrimidinyl benzamides highlight the compound's utility in developing new drugs (Joshi & Dodge, 2021).
Physical Properties Analysis
Understanding the physical properties, including melting points, solubility, and crystalline forms, is essential for practical applications. For instance, different polymorphs of related compounds have been characterized using X-ray powder diffractometry and thermal analysis (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are central to the compound's applications in drug development and organic synthesis. Studies on similar compounds, focusing on their synthesis and reactivity, provide valuable insights into their chemical behavior (Katoh, Kondoh, & Ohkanda, 1996).
Scientific Research Applications
Synthesis and Antitumor Activity
Research has been conducted on the synthesis of compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, demonstrating potential in inhibiting mammalian dihydrofolate reductase and showing significant activity against specific carcinomas in animal models. This highlights the chemical's relevance in developing antitumor agents (Grivsky et al., 1980).
Anti-inflammatory and Analgesic Agents
Compounds derived from visnagenone and khellinone, incorporating pyrimidine structures, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds exhibited significant COX-2 inhibitory activity, analgesic protection, and anti-inflammatory effects, underlining their therapeutic potential (Abu‐Hashem et al., 2020).
Anti-Tubercular Activity
A series of novel derivatives including structures similar to "4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide" have been synthesized and showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with minimal cytotoxicity. This suggests potential applications in the treatment of tuberculosis (Nimbalkar et al., 2018).
Advances in Marine-sourced Compound Synthesis
Research advancing the total synthesis of marine-sourced antibacterial compounds has highlighted the challenges and potential strategies in synthesizing complex molecules that include pyrimidinyl benzamide structures. This work contributes to the development of new drugs inspired by natural products (Joshi & Dodge, 2021).
Potassium Channel Openers for Epilepsy Treatment
N-pyridyl and pyrimidine benzamides have been identified as potent KCNQ2/Q3 potassium channel openers, demonstrating efficacy in rodent models of epilepsy and pain. This research indicates the potential for developing new treatments for neurological conditions (Amato et al., 2011).
Safety and Hazards
properties
IUPAC Name |
4-chloro-N-(2,6-dimethoxypyrimidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-19-11-7-10(16-13(17-11)20-2)15-12(18)8-3-5-9(14)6-4-8/h3-7H,1-2H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDKGRZDSREORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NC(=O)C2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,6-dimethoxy-4-pyrimidinyl)benzamide |
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